molecular formula C19H22N2 B3046758 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- CAS No. 129226-09-1

1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-

Cat. No. B3046758
CAS RN: 129226-09-1
M. Wt: 278.4 g/mol
InChI Key: SOGGLHQFUVHVFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details for “1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-” are not available, benzimidazole derivatives are generally synthesized by reacting ortho-phenylenediamines with benzaldehydes . The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-, also known as 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1H-benzimidazole:

Antimicrobial Activity

1H-Benzimidazole derivatives: have shown significant antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi . This makes them potential candidates for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Anticancer Properties

Studies have demonstrated that benzimidazole derivatives exhibit promising anticancer activities. These compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation . This suggests their potential use in developing novel anticancer therapies.

Anti-inflammatory Effects

Benzimidazole derivatives have been investigated for their anti-inflammatory properties. They can modulate the inflammatory response by inhibiting key enzymes and pathways involved in inflammation . This makes them potential candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Antiviral Applications

Research has shown that benzimidazole derivatives possess antiviral activities against a range of viruses. These compounds can interfere with viral replication and inhibit the spread of viruses . This highlights their potential in developing antiviral drugs, particularly for emerging viral infections.

Antioxidant Activity

Benzimidazole derivatives have been found to exhibit antioxidant properties. They can scavenge free radicals and protect cells from oxidative stress . This suggests their potential use in preventing and treating diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.

Enzyme Inhibition

Benzimidazole derivatives have been studied for their ability to inhibit various enzymes. For example, they can inhibit tyrosine kinases, which are involved in cell signaling and cancer progression . This makes them valuable in developing enzyme inhibitors for therapeutic applications.

Antiparasitic Activity

Some benzimidazole derivatives have shown efficacy against parasitic infections. They can disrupt the life cycle of parasites and inhibit their growth . This indicates their potential use in treating parasitic diseases such as malaria and leishmaniasis.

Neuroprotective Effects

Research has suggested that benzimidazole derivatives may have neuroprotective properties. They can protect neurons from damage and support neuronal survival . This makes them potential candidates for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.

Mechanism of Action

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding . The presence of the 2-methylpropylphenyl group may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mode of action .

Biochemical Pathways

Benzimidazole derivatives can influence a variety of biochemical pathways depending on their targets . For instance, they may inhibit enzyme activity, modulate receptor signaling, or interfere with protein-protein interactions .

Pharmacokinetics

For instance, the benzimidazole core may enhance the compound’s stability and bioavailability, while the 2-methylpropylphenyl group may influence its lipophilicity, which can affect its absorption and distribution .

Result of Action

Depending on its targets and mode of action, it may induce a variety of cellular responses, such as changes in enzyme activity, alterations in signal transduction, or modulation of cellular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1H-benzimidazole. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with targets, and its overall efficacy .

properties

IUPAC Name

2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-13(2)12-15-8-10-16(11-9-15)14(3)19-20-17-6-4-5-7-18(17)21-19/h4-11,13-14H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGGLHQFUVHVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385501
Record name 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-

CAS RN

129226-09-1
Record name 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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